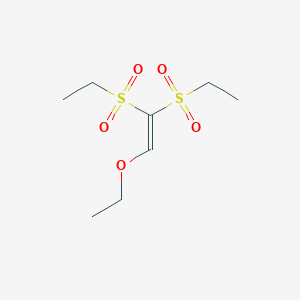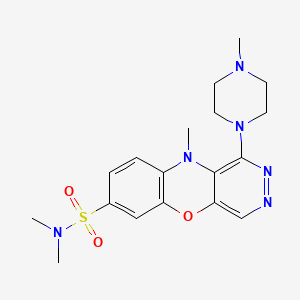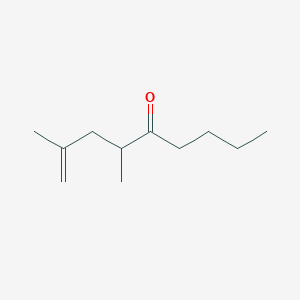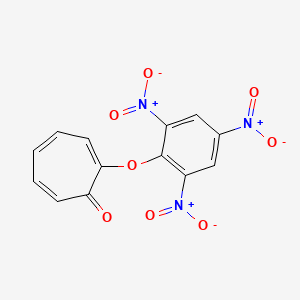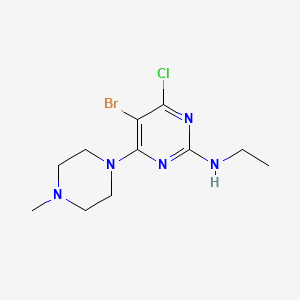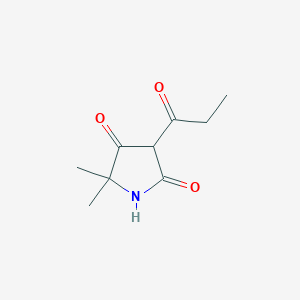![molecular formula C19H40O3 B14507242 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane CAS No. 63167-17-9](/img/structure/B14507242.png)
1-[(1,3-Dibutoxypropan-2-yl)oxy]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,3-Dibutoxypropan-2-yl)oxy]octane is an organic compound with the molecular formula C15H32O3. It is a derivative of octane, featuring a propanyl group substituted with two butoxy groups. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane typically involves the reaction of 1,3-dibutoxypropan-2-ol with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1,3-Dibutoxypropan-2-yl)oxy]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or alkanes.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with different functional groups replacing the butoxy groups.
Applications De Recherche Scientifique
1-[(1,3-Dibutoxypropan-2-yl)oxy]octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(1,3-Dibutoxypropan-2-yl)oxy]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(1,3-Dibutoxy-2-propanyl)oxy]butane: Similar structure but with a butane backbone instead of octane.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Different functional groups and applications.
Uniqueness
1-[(1,3-Dibutoxypropan-2-yl)oxy]octane is unique due to its specific combination of butoxy and octane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
63167-17-9 |
|---|---|
Formule moléculaire |
C19H40O3 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-(1,3-dibutoxypropan-2-yloxy)octane |
InChI |
InChI=1S/C19H40O3/c1-4-7-10-11-12-13-16-22-19(17-20-14-8-5-2)18-21-15-9-6-3/h19H,4-18H2,1-3H3 |
Clé InChI |
WACYLWLCSVSSLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(COCCCC)COCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


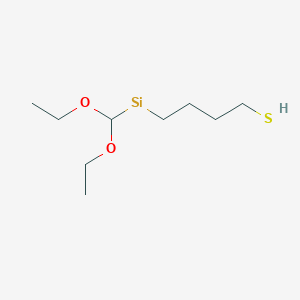
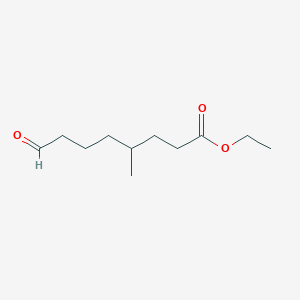
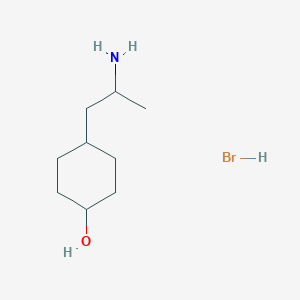
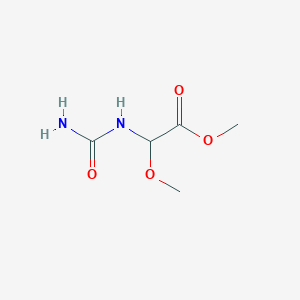

![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
